Nodaga-nhs

Catalog No.
S3525414
CAS No.
1407166-70-4
M.F
C19H28N4O10
M. Wt
472.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nodaga-nhs

CAS Number

1407166-70-4

Product Name

Nodaga-nhs

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid

Molecular Formula

C19H28N4O10

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)

InChI Key

KHYQZCZUWQXKHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O

The exact mass of the compound Nodaga-nhs is 472.18054310 g/mol and the complexity rating of the compound is 745. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

NODAGA-NHS ester (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid N-hydroxysuccinimide ester) is a bifunctional macrocyclic chelator engineered for the development of targeted radiopharmaceuticals. As a procurement baseline, this compound features a pre-organized triaza core optimized for the rapid complexation of radiometals such as Gallium-68 (Ga-68) and Copper-64 (Cu-64), coupled with an NHS-activated ester that enables direct, single-step covalent conjugation to primary amines on proteins and peptides. Unlike older-generation chelators, the structural design of NODAGA utilizes a glutaric acid pendant arm for the bioconjugation linkage, which preserves the full hexadentate (N3O3) coordination sphere required for optimal thermodynamic stability of the radiometal complex [1]. This specific structural configuration makes it a critical precursor for manufacturing radiolabeled antibodies and heat-sensitive biomolecules where harsh reaction conditions must be avoided.

Substituting NODAGA-NHS with closely related macrocycles like DOTA-NHS or free NOTA introduces critical processability and performance failures in radiopharmaceutical manufacturing. DOTA-based precursors require elevated heating (80–95 °C) to achieve efficient Ga-68 chelation, a process that irreversibly denatures heat-sensitive biomolecules such as intact monoclonal antibodies and fragile peptides [1]. Conversely, substituting the NHS-ester form with a free acid chelator necessitates in situ activation with coupling agents (e.g., EDC/NHS), which can increase unpredictable protein cross-linking by up to 3- to 7-fold and significantly reduce batch-to-batch reproducibility [2]. Furthermore, utilizing standard NOTA for conjugation sacrifices one of its macrocyclic carboxylate arms for the linkage, reducing its metal coordination denticity and increasing the risk of in vivo demetallation compared to the dedicated glutaric acid arm of NODAGA.

Ga-68 Radiolabeling at Room Temperature

NODAGA enables the radiolabeling of heat-sensitive biomolecules without thermal degradation. Quantitative studies demonstrate that NODAGA conjugates achieve >95% radiochemical yield (RCY) with Ga-68 at room temperature (20–25 °C) within 5 to 10 minutes. In direct contrast, DOTA-conjugated equivalents require elevated temperatures of 80–95 °C to achieve the same >95% RCY [1].

Evidence DimensionGa-68 radiolabeling temperature and yield
Target Compound Data>95% RCY at 20–25 °C in 5–10 min
Comparator Or BaselineDOTA requires 80–95 °C for >95% RCY
Quantified DifferenceElimination of the 80–95 °C heating requirement
ConditionsGa-68 radiolabeling of peptide/antibody conjugates at pH 4.0–4.5

This allows buyers to manufacture radiopharmaceuticals using heat-sensitive monoclonal antibodies that would denature under the conditions required by DOTA.

Plasma Stability of Ga-68 Chelates

The structural design of NODAGA ensures superior kinetic inertness in vivo compared to DOTA. Because NODAGA provides a full hexadentate (N3O3) coordination sphere for Ga(III), ex vivo stability assays show that NODAGA-peptide-bound Ga-68 maintains 42.1 ± 3.7% intact complex after 60 minutes in plasma. Under identical conditions, DOTA-peptide-bound Ga-68, which leaves two coordination sites uncoordinated, degrades to only 1.2 ± 0.3% intact complex [1].

Evidence DimensionEx vivo plasma stability at 60 minutes
Target Compound Data42.1 ± 3.7% intact complex
Comparator Or BaselineDOTA-peptide: 1.2 ± 0.3% intact complex
Quantified Difference35-fold higher intact complex retention in plasma
ConditionsEx vivo human/rat plasma incubation at 37 °C for 60 minutes

Higher plasma stability prevents the release of free radiometals in patients, directly improving PET image contrast and reducing off-target radiation toxicity.

Coordination Advantage over NOTA

NODAGA is specifically engineered to overcome the denticity limitations of standard NOTA. NODAGA utilizes an extended glutaric acid pendant arm for biomolecule conjugation, which preserves all three macrocyclic carboxylates to maintain a hexadentate coordination sphere. In contrast, standard NOTA utilizes one of its ring carboxylates for the conjugation linkage, reducing its coordination capacity to pentadentate and compromising the thermodynamic stability of the resulting radiometal complex [1].

Evidence DimensionAvailable coordination sites post-conjugation
Target Compound DataHexadentate (N3O3) coordination
Comparator Or BaselineNOTA: Pentadentate coordination
Quantified DifferenceRetention of one additional coordinating carboxylate group
ConditionsStructural coordination analysis of Ga-68 radiometal complexes

Procuring NODAGA over NOTA ensures that the bioconjugation process does not cannibalize the chelator's ability to securely bind the radiometal.

NHS Ester Conjugation Efficiency

The pre-activated NHS ester form of NODAGA streamlines manufacturing by enabling direct, single-step covalent conjugation to primary amines at mildly basic pH (8.0–9.0). Utilizing free acid chelators requires in situ activation with EDC/NHS, a process known to increase unpredictable inter- and intra-molecular protein cross-linking by 3- to 7-fold, thereby reducing the yield of the desired monomeric conjugate and complicating downstream purification [1].

Evidence DimensionProtein cross-linking during conjugation
Target Compound DataSingle-step NHS ester conjugation minimizes cross-linking
Comparator Or BaselineFree acid + EDC/NHS activation increases cross-linking 3- to 7-fold
Quantified Difference3- to 7-fold reduction in unwanted protein cross-linking
ConditionsBioconjugation to monoclonal antibodies in mildly basic buffer

This pre-activated form eliminates multi-step activation workflows, directly improving batch-to-batch reproducibility and final product yield in industrial radiopharmacy.

Immuno-PET Imaging of Intact mAbs

Because NODAGA-NHS allows for rapid Ga-68 and Cu-64 radiolabeling at room temperature, it is the optimal procurement choice for labeling intact antibodies (e.g., Trastuzumab) that would irreversibly denature at the 80–95 °C temperatures required by DOTA [1].

Cold Kit Radiopharmacy Production

The ability to achieve >95% radiochemical yield in under 10 minutes at ambient temperatures makes NODAGA-NHS highly suitable for the development of cold-kit radiopharmaceuticals, simplifying the clinical workflow by eliminating the need for automated heating modules [1].

High-Contrast Peptide Radiotracers

For small peptide targeting vectors (e.g., somatostatin or VPAC receptor analogs) where in vivo demetallation degrades image quality, NODAGA's hexadentate coordination provides superior plasma stability compared to DOTA and NOTA, minimizing background radiation and improving diagnostic accuracy [1].

XLogP3

-8.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

472.18054310 Da

Monoisotopic Mass

472.18054310 Da

Heavy Atom Count

33

UNII

CJA4R92MA7

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